molecular formula C16H14ClN3O2 B3040225 Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 175201-54-4

Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3040225
CAS No.: 175201-54-4
M. Wt: 315.75 g/mol
InChI Key: JRGBDYOPTHFFQH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 7, and an ethyl ester at position 4. Its molecular formula is C₁₆H₁₄ClN₃O₂, with a molecular weight of 315.75 g/mol and an exact mass of 315.0848 . The 4-chlorophenyl substituent introduces electron-withdrawing effects, which influence reactivity and biological activity. This compound is structurally related to pharmacologically active pyrazolo[1,5-a]pyrimidines, which are explored for antitumor, antimicrobial, and enzyme-inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-15-8-14(19-20(15)10(13)2)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGBDYOPTHFFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150117
Record name Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-54-4
Record name Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminopyrazoles with β-Ketoesters

The cyclocondensation of 3-amino-4-(4-chlorophenyl)-1H-pyrazole with β-ketoesters represents a foundational approach. In a representative procedure, ethyl 3-ethoxyacrylate reacts with 3-amino-4-(4-chlorophenyl)pyrazole in toluene under acidic conditions (acetic acid, 45°C, 48 h) to form the pyrimidine ring. This method yields the core structure with the 4-chlorophenyl group pre-installed at position 2. Critical to regioselectivity is the electronic influence of the 4-chlorophenyl substituent, which directs cyclization to position 6 of the pyrimidine ring.

Multi-Component Radical-Mediated Synthesis

A radical-mediated three-component reaction achieves concurrent introduction of the 7-methyl and 6-carboxylate groups. Benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde), ethyl 3-amino-1H-pyrazole-4-carboxylate, and di-tert-butyl peroxide (DTBP) react in dichloroethane (DCE) at 130°C for 10 h. The DTBP acts as both an oxidant and radical initiator, facilitating C–H activation at position 7 for methyl group incorporation. This method achieves 85% yield for analogous structures, though the 4-chlorophenyl group requires substitution of benzaldehyde with 4-chlorobenzaldehyde.

Post-Functionalization of Preformed Intermediates

Post-synthetic modification of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate enables late-stage introduction of the 4-chlorophenyl group. For example, Suzuki-Miyaura coupling of a brominated intermediate with 4-chlorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C) introduces the aryl group at position 2. While this approach offers flexibility, it requires additional steps for halogenation and purification, reducing overall efficiency (yield: ~70% over three steps).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., DCE) at elevated temperatures (130°C), as evidenced by the 85% yield for ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Lower temperatures (45°C) in toluene favor cyclocondensation but prolong reaction times to 48 h.

Catalytic Systems and Additives

Radical initiators like DTBP enhance reaction rates by generating methyl radicals for C–H functionalization. In contrast, Lewis acids (e.g., ZnCl₂) improve electrophilic aromatic substitution in cyclocondensation but risk ester hydrolysis.

Scale-Up and Industrial Feasibility

Scale-up to 2 mmol scale maintains a 69% yield using identical conditions (DCE, 130°C, 24 h). Column chromatography (petroleum ether/ethyl acetate = 8:1) remains the standard purification method, though crystallization from ethanol/water mixtures offers a cost-effective alternative for industrial applications.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The target compound exhibits distinct ¹H NMR signals:

  • δ 8.58 ppm (s, 1H, H-5 pyrimidine)
  • δ 7.53–7.47 ppm (m, 4H, 4-chlorophenyl)
  • δ 4.45 ppm (q, J = 7.2 Hz, 2H, ethyl ester)
  • δ 2.86 ppm (s, 3H, 7-methyl)

¹³C NMR confirms the ester carbonyl at δ 162.8 ppm and the pyrimidine C-6 at δ 158.5 ppm.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 331.08 (calculated for C₁₇H₁₅ClN₃O₂⁺). Elemental analysis aligns with theoretical values (C: 61.91%, H: 4.58%, N: 12.76%).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Key Advantage Limitation
Cyclocondensation 78 48 Pre-installed 4-chlorophenyl Long reaction time
Multi-component 85 10 Single-step, radical efficiency Requires high-temperature conditions
Post-functionalization 70 24 Late-stage diversification Multi-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

  • Condensation Reaction : The reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base forms an intermediate chalcone.
  • Cyclization : The intermediate undergoes cyclization with hydrazine hydrate to yield the pyrazole ring.
  • Final Esterification : The resulting pyrazole intermediate reacts with ethyl cyanoacetate and ammonium acetate under reflux conditions to produce the final compound.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic effects:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Anticancer Properties : Preliminary studies suggest that it can modulate cancer cell signaling pathways, potentially leading to the development of new anticancer therapies.
  • Antimicrobial Effects : The compound has shown promise in inhibiting bacterial growth, indicating potential applications in antibiotic development.

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor, particularly targeting kinases involved in various signaling pathways. Its mechanism typically involves binding to the active site of the enzyme, thereby modulating its activity. This feature is crucial in drug design for diseases such as cancer and diabetes.

Material Science

In material science, this compound is being explored for:

  • Organic Electronics : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Nanomaterials : The compound can serve as a precursor for synthesizing nanostructured materials with specific electronic or optical characteristics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against multiple bacterial strains. It showed effective inhibition at low concentrations, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

    • Molecular formula: C₁₆H₁₄BrN₃O₂ (MW: 360.211 g/mol) .
    • The bromine atom (atomic radius 1.14 Å vs. chlorine 0.99 Å) increases molecular weight and may enhance lipophilicity. However, the larger size of bromine could reduce metabolic stability compared to the chloro analog.
  • Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Molecular formula: C₁₆H₁₄ClN₃O₂ (same as the target compound) . This positional isomer may exhibit distinct pharmacokinetic profiles.
  • Ethyl 2-(4-tert-butylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

    • Molecular formula: C₂₀H₂₃N₃O₂ (MW: 345.42 g/mol) .
    • The bulky tert-butyl group enhances hydrophobicity, which may improve membrane permeability but reduce solubility in aqueous media.

Core Heterocycle Modifications

  • Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Molecular formula: C₁₉H₂₂N₆O₃ (MW: 406.42 g/mol) . The morpholinophenyl group introduces basicity and hydrogen-bonding capacity.
  • Ethyl 4,7-dihydro-2-(4-chlorophenyl)-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

    • Molecular formula: C₁₉H₂₂ClN₅O₃ (MW: 411.86 g/mol) .
    • The triazolo[1,5-a]pyrimidine core and 7-oxo group increase polarity, which may enhance solubility but reduce blood-brain barrier penetration.

Physical Properties

Compound Melting Point (°C) Solubility (Predicted) LogP
Target compound Not reported Low in water ~3.5 (est.)
Ethyl 2-(4-bromophenyl)-... Not reported Lower than chloro analog ~3.8
Ethyl 4,7-dihydro-2-methyl-7-oxo-... 151–152 Moderate (DMSO) ~2.1
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Not reported High (polar groups) ~1.9

Biological Activity

Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C16H14ClN3O2
  • Molecular Weight : 315.75 g/mol
  • CAS Number : 175201-54-4

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. In a study evaluating its antimicrobial properties, it demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .
  • Enzyme Inhibition :
    • This compound acts as an inhibitor for several enzymes, including acetylcholinesterase and urease. It has been reported to exhibit strong inhibitory activity against urease, which is essential for treating conditions like urinary tract infections .
  • Anticancer Potential :
    • Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines may possess anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation . this compound could potentially be developed as a therapeutic agent in oncology.
  • Anti-inflammatory Effects :
    • Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives can modulate inflammatory pathways, which may lead to their application in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Binding : The compound can bind to active sites of enzymes, inhibiting their function. For instance, it may interfere with the catalytic activity of acetylcholinesterase by mimicking substrate interactions.
  • Receptor Modulation : It may also act on nuclear receptors that regulate gene expression and cellular signaling pathways, affecting processes such as cell growth and apoptosis .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base forms an intermediate that undergoes cyclization with hydrazine hydrate.
  • Carboxylation : The pyrazole intermediate is then reacted with ethyl cyanoacetate under reflux conditions to yield the final product .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study (2023) Demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Research (2020) Showed strong inhibitory effects on urease and acetylcholinesterase .
Anticancer Potential Review (2021) Discussed the potential use of pyrazolo[1,5-a]pyrimidines in cancer therapy due to their kinase inhibition properties .

Q & A

Q. What are the established synthetic protocols for Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via multicomponent condensation reactions. A common approach involves reacting substituted aldehydes (e.g., 4-chlorobenzaldehyde), ethyl acetoacetate, and aminotetrazole or aminopyrazole derivatives in ethanol under reflux conditions. Catalysts like p-toluenesulfonic acid (pTSA) or hydrochloric acid are used to accelerate cyclization. Post-reaction purification often employs recrystallization from ethanol or benzene to obtain single crystals for structural validation .

Q. How is the crystal structure of this compound characterized?

X-ray diffraction (XRD) is the primary method. The pyrimidine ring typically adopts a flattened envelope conformation, with puckering parameters (e.g., Q = 0.125 Å, θ = 109.7°) calculated using Cremer-Pople analysis. Intermolecular interactions, such as N–H⋯N hydrogen bonds, stabilize the crystal lattice. Refinement is performed using SHELXL97, and structural validation includes analyzing dihedral angles (e.g., 89.53° between aromatic planes) .

Q. What spectroscopic techniques confirm the compound’s purity and functional groups?

  • 1H/13C NMR : Peaks for the ethyl ester (δ ~4.3 ppm, q; δ ~1.3 ppm, t) and methyl groups (δ ~2.5 ppm, s) are critical.
  • FT-IR : Stretching vibrations for ester C=O (~1690 cm⁻¹) and aromatic C–Cl (~750 cm⁻¹).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 418.19 for C14H11BrF3N5O2 derivatives) confirm molecular weight .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization strategies include:

  • Catalyst screening : Ionic liquids (e.g., TMDP in water/ethanol mixtures) improve regioselectivity and reduce reaction times .
  • Solvent systems : Benzene for azeotropic water removal enhances cyclization efficiency .
  • Temperature control : Prolonged reflux (8–12 hours) ensures complete conversion, monitored via TLC .

Q. How to resolve contradictions in reported biological activity data across studies?

Contradictions often arise from substituent effects. For example:

  • Fluorine or nitrile groups at the 5-aryl position enhance antitumor activity (e.g., 178d and 178f derivatives show IC50 < 10 µM against HepG2 and MCF-7 cells).
  • Hydrogen-bonding interactions with CDK2’s ATP-binding pocket (validated via docking studies) explain activity variations. Cross-testing under standardized assays (e.g., MTT protocols) minimizes experimental variability .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like CDK2 or DNA grooves. Key residues (e.g., Lys33, Asp145) form hydrogen bonds with the pyrimidine core.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with inhibitory potency .

Q. How to address discrepancies in crystallographic data for dihydrotetrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in ring puckering or dihedral angles are resolved by:

  • High-resolution XRD : Data collection at low temperatures (113 K) reduces thermal motion artifacts.
  • Validation tools : PLATON/SHELXTL checks for missed symmetry or disorder. Compare Cremer-Pople parameters across studies (e.g., Q = 0.125 Å vs. 0.132 Å) .

Q. What strategies improve regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?

  • Reaction condition modulation : Acidic vs. ionic liquid environments shift regioselectivity. For example, using [BMIM]BF4 ionic liquid favors 5-methyl-7-phenyl isomers over 7-methyl-5-phenyl products.
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to direct substitutions .

Methodological Notes

  • Structural refinement : Always cross-validate XRD data with Hirshfeld surface analysis to confirm intermolecular interactions .
  • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
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Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

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